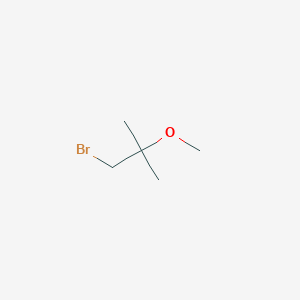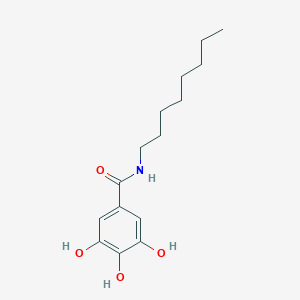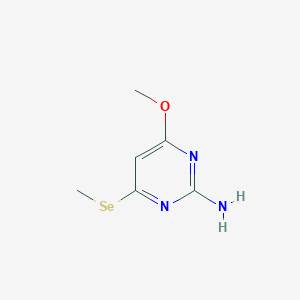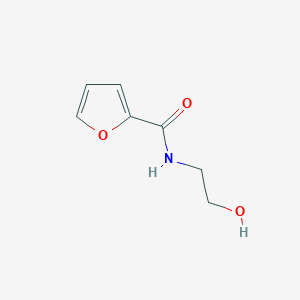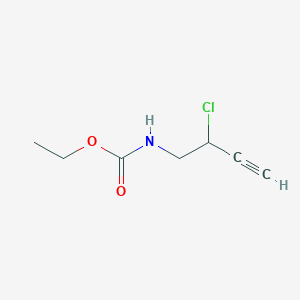
Ethyl (2-chloro-3-butyn-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-chloro-3-butyn-1-yl)carbamate is a chemical compound that has been widely used in scientific research. It is also known as ECB and is a carbamate derivative. ECB has been used in various fields of research, including pharmacology, biochemistry, and toxicology.
Mécanisme D'action
The mechanism of action of ECB is related to its ability to inhibit AChE. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in many physiological processes, including muscle contraction and memory. ECB binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine, which can lead to overstimulation of the nervous system and, in some cases, toxicity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ECB depend on the dose and duration of exposure. In general, ECB has been shown to inhibit AChE activity in vitro and in vivo. This results in an accumulation of acetylcholine, which can lead to various effects, including muscle fasciculations, paralysis, and respiratory failure. ECB has also been shown to have cytotoxic effects on various cell types, including neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ECB in lab experiments is its ability to selectively inhibit AChE activity. This allows researchers to study the role of AChE in various physiological processes and diseases. However, one limitation of using ECB is its potential toxicity. Careful handling and disposal of ECB are required to minimize the risk of exposure to researchers and the environment.
Orientations Futures
There are several future directions for the use of ECB in scientific research. One area of interest is the development of new AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the toxicological effects of ECB and other AChE inhibitors on various cell types, including neuronal cells. Additionally, the use of ECB in combination with other compounds for the treatment of various diseases is an area of ongoing research.
Méthodes De Synthèse
The synthesis of ECB can be achieved by reacting ethyl chloroformate with propargylamine in the presence of a base such as triethylamine. The reaction yields ECB, which can be purified by recrystallization. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
ECB has been used in various scientific research studies. It has been used as a tool to study the function of acetylcholinesterase (AChE), an enzyme that plays a critical role in neurotransmission. ECB has also been used to investigate the mechanisms of action of various drugs, including organophosphates, which are known to inhibit AChE. In addition, ECB has been used to study the effects of AChE inhibitors on the nervous system, as well as the mechanisms of toxicity of these compounds.
Propriétés
Numéro CAS |
107445-07-8 |
|---|---|
Nom du produit |
Ethyl (2-chloro-3-butyn-1-yl)carbamate |
Formule moléculaire |
C7H10ClNO2 |
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
ethyl N-(2-chlorobut-3-ynyl)carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-6(8)5-9-7(10)11-4-2/h1,6H,4-5H2,2H3,(H,9,10) |
Clé InChI |
GCKSFVPIKQXRGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C#C)Cl |
SMILES canonique |
CCOC(=O)NCC(C#C)Cl |
Synonymes |
Carbamic acid, (2-chloro-3-butynyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




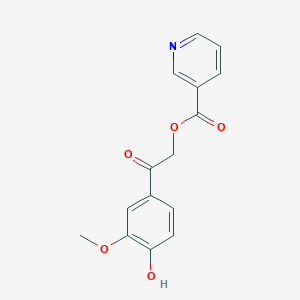
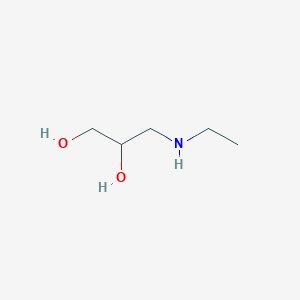
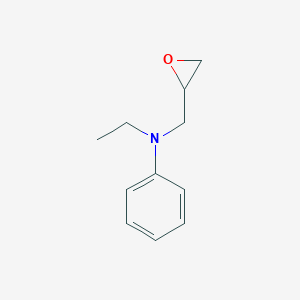
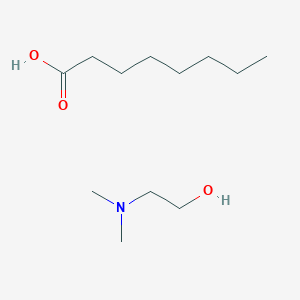
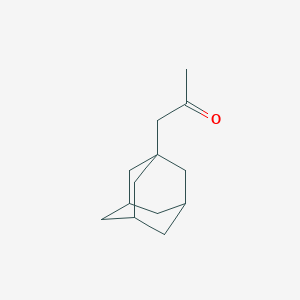

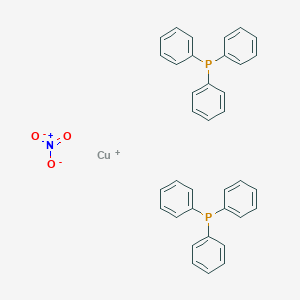
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
